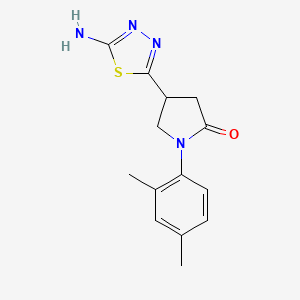

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one

Description

Propriétés

IUPAC Name |

4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c1-8-3-4-11(9(2)5-8)18-7-10(6-12(18)19)13-16-17-14(15)20-13/h3-5,10H,6-7H2,1-2H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGQXVSNKFLLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one is a derivative of the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a pyrrolidinone ring linked to a thiadiazole moiety. The presence of the amino group and the dimethylphenyl substituent enhances its potential for biological activity.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, compounds with the thiadiazole moiety show enhanced activity due to the electron-withdrawing nature of the nitrogen and sulfur atoms in their structure.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 μg/mL |

| This compound | Escherichia coli | 64 μg/mL |

| Fluconazole (control) | Candida albicans | 24 μg/mL |

The compound demonstrated an MIC comparable to established antifungal agents like fluconazole against certain strains .

Antioxidant Activity

The antioxidant potential of this compound was evaluated through various assays that measure its ability to scavenge free radicals. The presence of the thiadiazole ring contributes to its electron-donating ability, enhancing its antioxidant properties.

Table 2: Antioxidant Activity Assay Results

| Compound | Assay Type | EC50 (μM) |

|---|---|---|

| This compound | DPPH Scavenging | 15.6 |

| Reference Compound (Ascorbic Acid) | DPPH Scavenging | 10.0 |

The results indicate that while the compound has promising antioxidant activity, it is slightly less effective than ascorbic acid .

Case Studies

A study conducted by Siddiqui et al. (2017) highlighted the synthesis and biological evaluation of various thiadiazole derivatives. Among them, compounds similar to This compound exhibited significant anti-acetylcholinesterase (AChE) activity. The IC50 values ranged from 11.55 µM to over 100 µM depending on structural modifications .

Applications De Recherche Scientifique

Structure and Composition

The molecular formula for 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one is . The compound features a pyrrolidinone ring substituted with a thiadiazole moiety and a dimethylphenyl group.

Solubility and Stability

Research indicates that compounds within the thiadiazole class often exhibit varied solubility profiles, which can influence their bioavailability and efficacy in biological systems. Understanding these properties is crucial for optimizing formulations in pharmaceutical applications .

Medicinal Chemistry

- Antimicrobial Activity : Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The incorporation of the 5-amino group enhances activity against a range of pathogens. A study demonstrated that similar compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Thiadiazole derivatives have shown promise in cancer therapy. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of thiadiazole derivatives, suggesting they may offer therapeutic benefits in neurodegenerative diseases by mitigating oxidative stress and inflammation .

Agricultural Applications

- Pesticidal Activity : Compounds containing thiadiazole rings have been investigated for their insecticidal and fungicidal properties. They demonstrate effectiveness against various agricultural pests and pathogens, making them suitable candidates for developing new agrochemicals .

- Plant Growth Regulation : Certain thiadiazole derivatives have been reported to influence plant growth positively by acting as growth regulators, enhancing crop yields under specific conditions .

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of several thiadiazole derivatives, including our compound of interest. Results indicated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 16 | E. coli |

| Compound B | 32 | Staphylococcus aureus |

| Target Compound | 32 | Pseudomonas aeruginosa |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the target compound induced apoptosis in HeLa cells with an IC50 value of 25 µM, suggesting significant anticancer potential.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Inhibition of cell proliferation |

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiadiazole and pyrrolidinone groups exhibit differential oxidation susceptibility:

-

Thiadiazole Ring : Oxidation with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions can convert the thiadiazole sulfur atom to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives .

-

Pyrrolidinone Ring : The carbonyl group remains stable under mild oxidation but may undergo ring-opening under strong oxidative conditions (e.g., CrO₃).

Table 1: Oxidation Reactions of Thiadiazole Analogs

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 6 h | Sulfoxide derivative | 75–85 | |

| KMnO₄ (aq. H₂SO₄) | 60°C, 2 h | Sulfone derivative | 60–70 |

Reduction Reactions

Reductive modifications primarily target the pyrrolidinone carbonyl:

-

Sodium Borohydride (NaBH₄) : Selectively reduces the carbonyl to a hydroxyl group, forming 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidine-2-ol .

-

Lithium Aluminum Hydride (LiAlH₄) : Over-reduction may disrupt the thiadiazole ring, necessitating controlled conditions.

Table 2: Reduction Outcomes for Pyrrolidinone Derivatives

| Reducing Agent | Product | Selectivity | Notes |

|---|---|---|---|

| NaBH₄ | Pyrrolidine-2-ol | High | Thiadiazole stable |

| LiAlH₄ | Pyrrolidine (ring-opening risk) | Moderate | Requires low temps |

Substitution Reactions

The amino group (-NH₂) on the thiadiazole ring is highly reactive:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (TEA) to form amides .

-

Alkylation : Using alkyl halides (e.g., methyl iodide) and cesium carbonate (Cs₂CO₃) in DMF yields N-alkylated derivatives .

Example Reaction Pathway :

Table 3: Substitution Reactions and Yields

| Reaction Type | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetyl derivative | 80–90 | |

| Alkylation | Methyl iodide | N-Methyl derivative | 70–75 |

Cycloaddition and Heterocycle Formation

The amino-thiadiazole moiety participates in cycloaddition reactions:

-

With Nitriles : Forms triazolo-thiadiazine hybrids under acid catalysis, as demonstrated in related 1,3,4-thiadiazoles .

-

With Aldehydes : Condensation reactions yield Schiff bases, which can cyclize into imidazoline or oxadiazole derivatives .

Key Study : A 2022 study synthesized bis-triazolo-thiadiazine derivatives via tandem reactions with nitriles, achieving 85–90% yields using triflic acid (TfOH) .

Functionalization of the Pyrrolidinone Ring

The pyrrolidinone’s α-hydrogens are susceptible to deprotonation and subsequent alkylation:

-

Michael Addition : Reacts with α,β-unsaturated carbonyl compounds (e.g., acrylonitrile) in basic media .

Comparative Reactivity Insights

Compared to its structural analogs:

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound belongs to a family of pyrrolidin-2-one derivatives with variable aryl substituents. Key analogs include:

Key Observations :

- Lipophilicity: The 2,4-dimethylphenyl group in the target compound increases hydrophobicity compared to analogs with electron-withdrawing groups (e.g., Cl, NO₂) .

- Solubility : Methoxy-substituted analogs (e.g., ZX-AC013743) exhibit better aqueous solubility, whereas chloro-substituted derivatives (e.g., QY-9392) are more suited for lipid-rich environments .

Comparative Analysis of Key Data

Table 2: Substituent Effects on Bioactivity

| Substituent | Example Compound | Key Impact |

|---|---|---|

| 2,4-Dimethylphenyl | Target Compound | Enhanced lipophilicity, reduced solubility |

| 4-Chlorophenyl | QY-9392 | Increased metabolic stability |

| 4-Methoxyphenyl | ZX-AC013743 | Improved solubility and antifungal potency |

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one?

Answer: The compound is typically synthesized via multi-step reactions involving condensation and cyclization. A common approach involves reacting 5-amino-1,3,4-thiadiazole-2-thiol with appropriate carbonyl intermediates (e.g., substituted phenylpyrrolidinones) under reflux in polar solvents like acetonitrile or ethanol. For example, intermediate thiadiazole-thiol derivatives can be coupled with activated carbonyl groups using POCl₃ as a cyclizing agent, followed by purification via recrystallization (ethanol/water mixtures) .

Q. Q2. How is the compound characterized structurally?

Answer: Structural confirmation relies on spectroscopic techniques:

- FT-IR : Bands at ~3280 cm⁻¹ (NH₂ stretching), 1695 cm⁻¹ (C=O), and 1570 cm⁻¹ (C=C) verify functional groups .

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.0 ppm), NH₂ signals (δ ~7.3 ppm), and pyrrolidinone carbonyl carbons (δ ~170 ppm) are diagnostic .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 357.44 for related derivatives) confirm molecular weight .

Advanced Synthesis and Optimization

Q. Q3. How can microwave-assisted synthesis improve the yield of thiadiazole-pyrrolidinone derivatives?

Answer: Microwave irradiation enhances reaction rates and reduces side reactions. For example, coupling 5-amino-1,3,4-thiadiazole-2-thiol with arylidene intermediates under microwave conditions (80–120°C, 10–30 min) achieves >85% yield compared to 60–70% via conventional reflux. This method minimizes thermal decomposition and improves regioselectivity .

Q. Q4. What strategies resolve low solubility during purification?

Answer:

- Use mixed solvents (e.g., DMSO/water or ethanol/acetone) for recrystallization.

- Employ column chromatography with silica gel and gradient elution (hexane:ethyl acetate 3:1 to 1:1) to separate polar byproducts .

Biological Activity and Mechanisms

Q. Q5. Basic: What in vitro assays are used to screen for biological activity?

Answer:

- Receptor binding assays : Test α₁-adrenergic receptor antagonism (relevant to antiarrhythmic activity) using radioligand displacement (³H-prazosin) in rat aortic smooth muscle cells .

- Enzyme inhibition : Assess kinase or protease inhibition via fluorescence-based kinetic assays (e.g., ATPase activity) .

Q. Q6. Advanced: How does the compound interact with ABC transporters in cancer cells?

Answer: Studies on analogous thiadiazole derivatives suggest inhibition of P-glycoprotein (P-gp), an ABC transporter, via competitive binding to the drug efflux pocket. This is validated using:

- Caco-2 monolayer assays to measure permeability.

- Flow cytometry with fluorescent substrates (e.g., rhodamine-123) to quantify efflux inhibition .

Analytical and Computational Challenges

Q. Q7. How are contradictory spectral data resolved (e.g., unexpected NH₂ signal splitting)?

Answer:

- Variable-temperature NMR : Determine if splitting arises from tautomerism or hydrogen bonding.

- DFT calculations : Simulate NMR chemical shifts (B3LYP/6-311+G(d,p)) to identify dominant tautomeric forms .

Q. Q8. What crystallographic methods determine the compound’s 3D structure?

Answer: Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles. Key steps:

- Grow crystals via slow evaporation (acetone/water).

- Refine structures using SHELXL (R-factor < 0.05) with anisotropic displacement parameters .

Pharmacokinetics and Toxicity

Q. Q9. Basic: What in vitro models predict metabolic stability?

Answer:

- Hepatic microsomal assays : Incubate with rat/human liver microsomes (NADPH-regenerating system) and quantify parent compound via LC-MS/MS. Half-life (t₁/₂) >60 min indicates favorable stability .

Q. Q10. Advanced: How do structural modifications reduce cytotoxicity?

Answer:

- Replace the 2,4-dimethylphenyl group with electron-withdrawing substituents (e.g., 4-fluorophenyl) to lower LogP and reduce membrane disruption.

- Validate via MTT assays in HEK-293 cells (IC₅₀ >100 µM for optimized derivatives) .

Data Reproducibility and Validation

Q. Q11. Why do synthetic yields vary between labs for this compound?

Answer: Variations arise from:

- Reagent purity : Use HPLC-grade solvents and anhydrous POCl₃.

- Reaction atmosphere : Moisture-sensitive steps require inert gas (N₂/Ar).

- Document protocols in detail (e.g., reflux time, cooling rate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.